molecular formula C20H17BrN4 B14648691 1,2,4,5-Tetrazinium, 5,6-dihydro-1,3,5-triphenyl-, bromide CAS No. 51940-11-5

1,2,4,5-Tetrazinium, 5,6-dihydro-1,3,5-triphenyl-, bromide

Cat. No.: B14648691
CAS No.: 51940-11-5
M. Wt: 393.3 g/mol
InChI Key: HAABETWKMLTVAA-UHFFFAOYSA-M
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Description

1,2,4,5-Tetrazinium, 5,6-dihydro-1,3,5-triphenyl-, bromide is a heterocyclic compound characterized by its unique structure containing multiple nitrogen atoms. This compound is known for its high chemical stability and structural diversity, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-Tetrazinium, 5,6-dihydro-1,3,5-triphenyl-, bromide typically involves the cyclization of corresponding nitriles by the action of hydrazine. This method yields cyclization products with aromatic and heteroaromatic substituents . The reaction conditions often include the use of oxidizing agents such as isoamyl nitrite, hydrogen peroxide, FeCl3, Cl2, Br2, NaNO2/H+, DDQ, NBS, and oxygen .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with a focus on optimizing yield and purity.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrazinium, 5,6-dihydro-1,3,5-triphenyl-, bromide involves its ability to participate in inverse electron demand Diels–Alder cycloaddition reactions. This allows the compound to form multi-substituted pyridazines and other heterocycles . The molecular targets and pathways involved include the interaction with nucleophiles and the formation of stable coordination complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4,5-Tetrazinium, 5,6-dihydro-1,3,5-triphenyl-, bromide is unique due to its high chemical stability, structural diversity, and versatile applications in different fields. Its ability to form stable coordination complexes and participate in various chemical reactions makes it a valuable compound in scientific research .

Properties

CAS No.

51940-11-5

Molecular Formula

C20H17BrN4

Molecular Weight

393.3 g/mol

IUPAC Name

2,4,6-triphenyl-3H-1,2,4,5-tetrazin-2-ium;bromide

InChI

InChI=1S/C20H17N4.BrH/c1-4-10-17(11-5-1)20-21-23(18-12-6-2-7-13-18)16-24(22-20)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1

InChI Key

HAABETWKMLTVAA-UHFFFAOYSA-M

Canonical SMILES

C1N(N=C(N=[N+]1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

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